
2-(4-Chlorothiophen-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorothiophen-2-yl)acetaldehyde is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and an acetaldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene followed by formylation. One common method includes:
Chlorination: Thiophene is chlorinated using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride to yield 4-chlorothiophene.
Formylation: The 4-chlorothiophene undergoes a Vilsmeier-Haack reaction, where it is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorothiophen-2-yl)acetic acid.
Reduction: 2-(4-Chlorothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its potential anti-inflammatory effects could be due to the inhibition of enzymes like COX-2 (cyclooxygenase-2), which plays a role in inflammation.
類似化合物との比較
Similar Compounds
2-(4-Bromothiophen-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylthiophen-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrothiophen-2-yl)acetaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorothiophen-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C6H5ClOS |
|---|---|
分子量 |
160.62 g/mol |
IUPAC名 |
2-(4-chlorothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5ClOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2 |
InChIキー |
DWPIOZRVISASBH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Cl)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


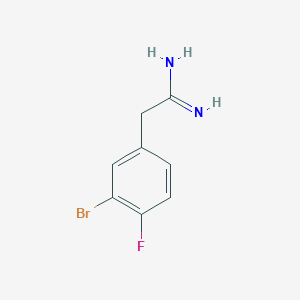
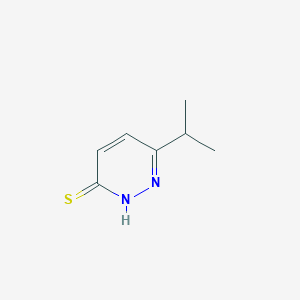
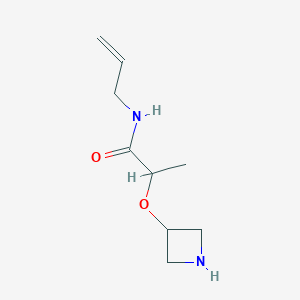

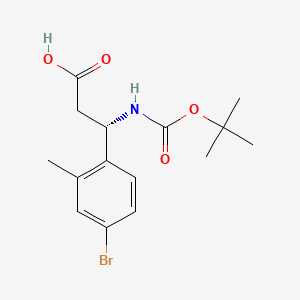

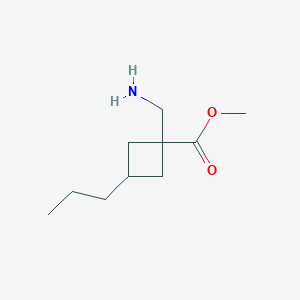
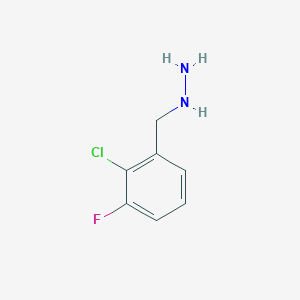
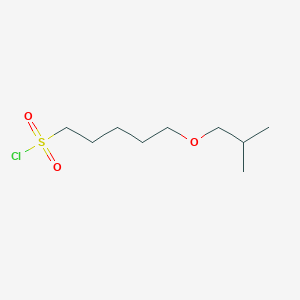
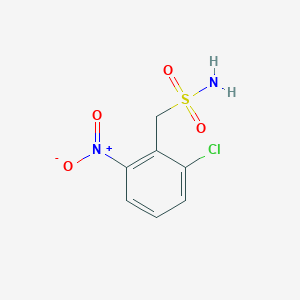
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
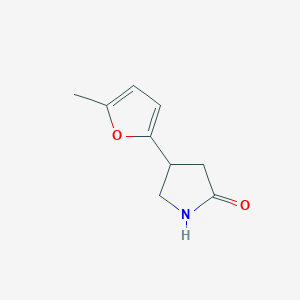
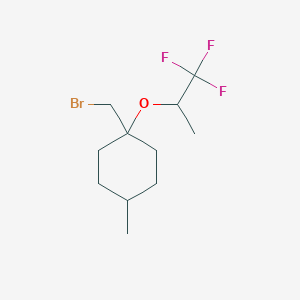
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
